![molecular formula C40H72O4SSi2 B582774 [(4S,6R)-1-[(E)-[(1R,3aS,7aR)-1-[(E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-4-yl]oxy-tert-butyl-dimethylsilane CAS No. 170081-46-6](/img/structure/B582774.png)
[(4S,6R)-1-[(E)-[(1R,3aS,7aR)-1-[(E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-4-yl]oxy-tert-butyl-dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4S,6R)-1-[(E)-[(1R,3aS,7aR)-1-[(E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-4-yl]oxy-tert-butyl-dimethylsilane is a complex organic compound derived from Vitamin D2 This compound is characterized by the presence of tert-butyldimethylsilyl groups, which are commonly used as protecting groups in organic synthesis The compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other
生化分析
Biochemical Properties
The (3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D2 SO2 Adduct, as a derivative of Vitamin D2, may interact with various enzymes, proteins, and other biomoleculesVitamin D2 itself is known to interact with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression in response to Vitamin D .
Cellular Effects
Vitamin D2, the parent compound, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Vitamin D2 is known to bind to the VDR, leading to changes in gene expression . This compound may have similar binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
Vitamin D2 is known to have long-term effects on cellular function
Dosage Effects in Animal Models
Vitamin D2 is known to have dose-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Vitamin D2 is known to be involved in several metabolic pathways, including the synthesis of calcitriol, the active form of Vitamin D .
Transport and Distribution
Vitamin D2 is known to be transported in the blood bound to the Vitamin D-binding protein .
Subcellular Localization
Vitamin D2 and its metabolites are known to localize to the nucleus, where they bind to the VDR and influence gene expression .
准备方法
The synthesis of (3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D2 SO2 Adduct involves multiple steps. The initial step typically involves the protection of the hydroxyl groups of Vitamin D2 using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This is followed by the introduction of the sulfonyl group, which can be achieved using reagents like sulfonyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.
化学反应分析
(3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D2 SO2 Adduct can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to replace specific groups within the molecule.
Deprotection: The tert-butyldimethylsilyl groups can be removed using fluoride sources like tetrabutylammonium fluoride to yield the free hydroxyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
科学研究应用
(3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D2 SO2 Adduct has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to the metabolism of Vitamin D2 and its derivatives, providing insights into their biological roles and mechanisms of action.
Medicine: Research into the compound’s potential therapeutic effects, including its role in calcium homeostasis and bone health, is ongoing. It may also be investigated for its potential anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes, particularly those requiring specific stereochemistry.
作用机制
The mechanism of action of (3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D2 SO2 Adduct involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of enzymes involved in the metabolism of Vitamin D2, influencing calcium and phosphate homeostasis. It may also interact with nuclear receptors, such as the Vitamin D receptor, to regulate gene expression and cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
(3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D2 SO2 Adduct can be compared with other similar compounds, such as:
(3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D3 SO2 Adduct: Similar in structure but derived from Vitamin D3.
(3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D2: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
(3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D2 SO3 Adduct: Contains a sulfonate group instead of a sulfonyl group, leading to different chemical properties and reactivity.
The uniqueness of (3S)-1,3-Bis-O-tert-Butyldimethylsilyl 3-Hydroxy Vitamin D2 SO2 Adduct lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
属性
IUPAC Name |
[(4S,6R)-1-[(E)-[(1R,3aS,7aR)-1-[(E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-4-yl]oxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H72O4SSi2/c1-27(2)28(3)18-19-29(4)34-20-21-35-30(17-16-22-40(34,35)11)23-37-32-24-31(43-46(12,13)38(5,6)7)25-36(33(32)26-45(37,41)42)44-47(14,15)39(8,9)10/h18-19,23,27-29,31,34-37H,16-17,20-22,24-26H2,1-15H3/b19-18+,30-23+/t28-,29?,31+,34+,35-,36-,37?,40+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDIKJKJPJTORF-FVNFKVNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC3C4=C(CS3(=O)=O)C(CC(C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C/C(C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C3C4=C(CS3(=O)=O)[C@H](C[C@@H](C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H72O4SSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
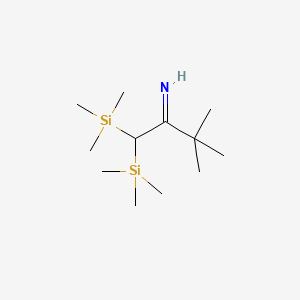

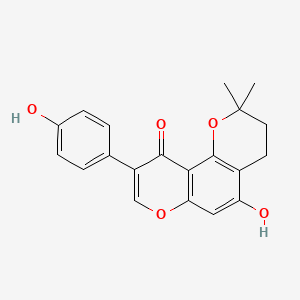
![2h-[1,2,4]Triazino[5,4-c][1,2,4]triazine](/img/structure/B582697.png)

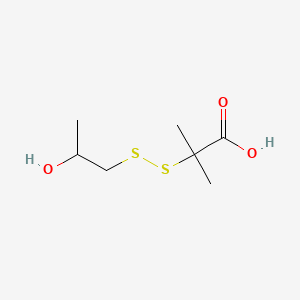
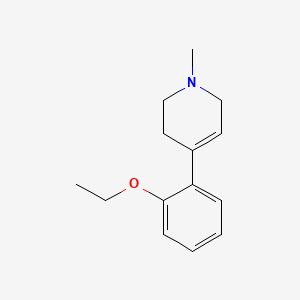
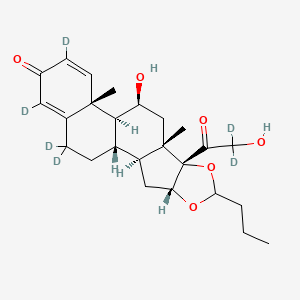
![4-Bromo-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B582709.png)
![Zirconium, [dioctyldiphosphonato(2-)-kappaO,kappaO']bis(1-octanolato)-](/img/structure/B582714.png)
